molecular formula C54H71N9O13S2 (for quinupristin mesylate); C35H54N4O12S2 (for dalfopristin mesylate) B165105 奎奴普汀和达福普汀 CAS No. 126602-89-9

奎奴普汀和达福普汀

货号 B165105
CAS 编号: 126602-89-9
分子量: 1118.3 (for quinupristin mesylate) ; 786.9 (for dalfopristin mesylate)
InChI 键: PPKJUHVNTMYXOD-GKSTYDNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinupristin and Dalfopristin are a combination of two antibiotics used to treat serious infections, especially skin infections, including those caused by bacteria resistant to other antibiotics . They belong to a class of antibiotics called streptogramins . These drugs are given together as a combination .


Synthesis Analysis

Quinupristin and Dalfopristin are both streptogramin antibiotics, derived from pristinamycin. Quinupristin is derived from pristinamycin IA; Dalfopristin from pristinamycin IIA . They are combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .


Molecular Structure Analysis

Both Dalfopristin and Quinupristin bind to sites located on the 50S subunit of the ribosome . Initial Dalfopristin binding results in a conformational change of the ribosome, allowing for increased binding by Quinupristin .


Chemical Reactions Analysis

Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, and changes the conformation of it, enhancing the binding of Quinupristin by a factor of about 100 . In addition, it inhibits peptidyl transferase .


Physical And Chemical Properties Analysis

Quinupristin-Dalfopristin is made up of chemically modified, water-soluble, injectable derivatives of type B streptogramin (quinupristin) and type A streptogramin (dalfopristin) in a 30:70 ratio .

科学研究应用

抗菌活性及耐药性

  • 奎奴普汀/达福普汀对严重的革兰氏阳性菌感染有效。其独特的双重作用机制表明产生耐药性的可能性较低。然而,在某些情况下观察到了耐药性的发展,特别是耐甲氧西林的金黄色葡萄球菌和耐万古霉素的粪肠球菌 (Dowzicky 等,2000)
  • 金黄色葡萄球菌对奎奴普汀/达福普汀的耐药性可能是由于 L22 核糖体蛋白的突变 (Malbruny 等,2002)

临床药代动力学

  • 奎奴普汀/达福普汀静脉给药,给药剂量与血浆浓度之间呈线性关系。它很好地分布到组织中,并通过非酶促反应广泛代谢 (Bearden,2004)

耐药机制和流行病学

  • 耐药机制包括酶促修饰、主动转运外排和靶位改变。在人类分离株中耐药性罕见,但在食品动物分离株中更常见,这与作为饲料添加剂使用维吉尼亚霉素有关 (Hershberger 等,2004)

毒力因子衰减

  • 亚抑制浓度的奎奴普汀/达福普汀可以减少金黄色葡萄球菌中特定毒力因子的释放,从而可能提高其治疗感染的有效性 (Koszczol 等,2006)

特殊人群中的作用

  • 奎奴普汀/达福普汀似乎在治疗小儿肝移植受者的糖肽耐药粪肠球菌感染方面是安全有效的 (Verma 等,2001)

对血管运动张力的影响

  • 研究表明,奎奴普汀/达福普汀不会显着影响完整的外周微循环中的血管运动张力 (Tsueshita 等,2002)

农业和人类健康中的耐药性

  • 在动物中使用维吉尼亚霉素(一种类似奎奴普汀/达福普汀的链球菌素)导致美国超市出售的大部分鸡肉中存在奎奴普汀-达福普汀耐药粪肠球菌,对公共卫生构成潜在风险 (McDonald 等,2001)

安全和危害

Quinupristin-Dalfopristin can cause serious side effects. Call your doctor at once if you have severe stomach pain, diarrhea that is watery or bloody; pain, bruising, swelling, or severe irritation around the IV needle; jaundice (yellowing of the skin or eyes); a seizure (convulsions); irregular heart rate; or sudden numbness or weakness, severe headache, slurred speech, problems with balance . Common side effects of dalfopristin and quinupristin may include mild irritation around the IV needle; rash; or nausea .

未来方向

Quinupristin-Dalfopristin should be used during pregnancy only when the benefits of treatment outweigh the risks . Whether use of Quinupristin-Dalfopristin during breastfeeding is safe is not known . Further studies are needed to determine the safety of these agents in combination regimens, and whether there are circumstances in which they might be alternatives to cell-wall active antibiotics for treatment of bone or endovascular infections .

属性

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKJUHVNTMYXOD-CEHYXHNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H117N13O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1713.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinupristin and dalfopristin

Citations

For This Compound
791
Citations
HM Bryson, CM Spencer - Drugs, 1996 - Springer
… Although both quinupristin and dalfopristin have short elimination half-lives (section 2), the combination has consistently demonstrated a PAE which may permit less frequent dosing.l43…
Number of citations: 72 link.springer.com
DR Allington, MP Rivey - Clinical therapeutics, 2001 - Elsevier
… Both quinupristin and dalfopristin undergo hepatic metabolism and are extensively excreted in the feces. Combination quinupristin/dalfopristin inhibits the cytochrome P450 3A4 …
Number of citations: 142 www.sciencedirect.com
DT Bearden - Clinical pharmacokinetics, 2004 - Springer
… in AUC for both quinupristin and dalfopristin. Quinupristin and dalfopristin exhibit steady-state … Both quinupristin and dalfopristin are extensively metabolised via nonenzymatic reactions. …
Number of citations: 45 link.springer.com
CJ Harrison - Seminars in Pediatric Infectious Diseases, 2001 - Elsevier
… Among the streptogramins is a recently approved combination of quinupristin and dalfopristin (QD) compounded in a 30:70 ratio (quinupristin/dalfopristin, Synercid; Aventis …
Number of citations: 10 www.sciencedirect.com
M Bergeron, G Montay - The Journal of antimicrobial …, 1997 - academic.oup.com
… It comprises the semisynthetic compounds quinupristin and dalfopristin in a 30:70 (w/w) mixture for intravenous use. Synergy between the two constituent compounds confers …
Number of citations: 79 academic.oup.com
HM Lamb, DP Figgitt, D Faulds - Drugs, 1999 - Springer
… After a single infusion of quinupristin/dalfopristin 7.5 mg/kg, peak plasma concentrations (C max ) for quinupristin and dalfopristin ranged from 2.6 to 2.8 mg/L and 7.1 to 7.2 mg/L, …
Number of citations: 169 link.springer.com
G Delgado Jr, MM Neuhauser… - … : The Journal of …, 2000 - Wiley Online Library
… Under laboratory conditions, quinupristin and dalfopristin are stable at pH ranges of 1–4.1 and 3–4, respectively. The pH of quinupristindalfopristin solution after reconstitution is 4.5–…
D Frasca, O Mimoz, W Couet - THE USE OF ANTIBIOTICS - academia.edu
… However, the effectiveness of quinupristin and dalfopristin in treating clinical infections due to these microorganisms has not been established in adequate and well-controlled clinical …
Number of citations: 0 www.academia.edu
SE Sanche, JM Blondeau - Expert Opinion on Pharmacotherapy, 2002 - Taylor & Francis
… tion (Cmax) for both quinupristin and dalfopristin, with doses ranging from 1.4 – 29.4 mg/kg[… quinupristin and dalfopristin increased between day 1 and the last study day in both groups. …
Number of citations: 1 www.tandfonline.com
DE LOW - Microbial Drug Resistance, 1995 - liebertpub.com
… ratios for quinupristin and dalfopristin were 11 and 8, respectively; after 120 min of … While quinupristin and dalfopristin individually reduced the number of viable intracellular staphy…
Number of citations: 85 www.liebertpub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。